molecular formula C11H10O B045165 2-Naphthalenemethanol CAS No. 1592-38-7

2-Naphthalenemethanol

Cat. No. B045165
CAS RN: 1592-38-7
M. Wt: 158.2 g/mol
InChI Key: MFGWMAAZYZSWMY-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-Naphthalenemethanol can be synthesized through diverse pathways. For instance, Sato et al. (1987) explored the synthesis from 2-methoxynaphthalene via photoaddition to acrylonitrile followed by base treatment, which led to the construction of complex steroid skeletons (Sato et al., 1987). Another approach by Zhang Sheng-yong (2007) involved a six-step procedure starting from 2-vinylnaphthalene, yielding (S)-(+)-2-(2-Naphthyl)-2-(N-methyl)aminoethanol with high enantiomeric excess, showcasing the compound's potential in asymmetric synthesis (Zhang Sheng-yong, 2007).

Molecular Structure Analysis

The molecular structure of 2-naphthalenemethanol and its derivatives have been thoroughly investigated, revealing insights into their reactivity and potential applications. For example, the study on oligo(naphthalene-2,3-diyl)s by Motomura et al. (2005) used palladium-catalyzed cross-coupling reactions for synthesis, with an NMR and X-ray diffraction study supporting the presence of a helical secondary structure (Motomura et al., 2005).

Chemical Reactions and Properties

2-Naphthalenemethanol participates in various chemical reactions, reflecting its versatile chemical properties. The compound's reactivity with olefins, as discussed by Sato et al., and its role in the formation of naphthopyrans and naphthodipyrans when reacted with methylenemalononitrile, as found by Elagamey et al. (1993), exemplify its utility in synthesizing heterocyclic compounds (Elagamey et al., 1993).

Physical Properties Analysis

The physical properties of 2-naphthalenemethanol derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in material science and organic synthesis. The work by Jacobson et al. (1996) on a solvent polarity and viscosity-sensitive fluorophore highlights the importance of understanding these properties for the development of new materials (Jacobson et al., 1996).

Chemical Properties Analysis

Investigating the chemical properties of 2-naphthalenemethanol involves understanding its reactivity, stability, and interaction with various reagents. The study by Zhu et al. (2013) on iron-catalyzed benzannulation reactions leading to naphthalene derivatives showcases the compound's versatility and potential in synthetic organic chemistry (Zhu et al., 2013).

Scientific Research Applications

  • Sorption Studies : It's used in research to study the sorption of naphthalene and its hydroxyl-substituted compounds onto biochars (Wang et al., 2017).

  • Photochemical Generation of Isomeric Naphthoquinone Methides : 2-Naphthalenemethanol is utilized in the photochemical generation of naphthoquinone methides such as 2,3-naphthoquinone-3-methide and 1,2-naphthoquinone-1-methide (Arumugam & Popik, 2009).

  • Photocleavable Protecting Group for Molecules : 2-Nitro-3-naphthalenemethanol (NNM) is an efficient photocleavable protecting group for molecules containing a carboxylic function, offering better photochemical properties than 2-nitrobenzyl chromophores (Singh & Khade, 2005).

  • Applications in Supramolecular Chemistry and Others : Naphthalene diimides are used in supramolecular chemistry, sensors, molecular switching devices, ion-channels, gelators, catalysis, medicinal applications, and artificial photosynthesis (Kobaisi et al., 2016).

  • Marker Compound in Capillary Electrophoresis : It's used as a marker compound in capillary electrophoresis to determine the critical micelle concentration (CMC) of anionic surfactants (Nakamura, Sano & Matsuura, 1998).

  • Fluorometric Assays : 2-Naphthalenemethanol is used in fluorometric assays for determining class I alcohol dehydrogenase activity in human serum (Wierzchowski, Dafeldecker, Holmquist & Vallee, 1989).

  • Photolabile Protection of Alcohols, Phenols, and Carboxylic Acids : It's used for photolabile protection of these compounds, resulting in fast release with good quantum and chemical yields (Kulikov, Arumugam & Popik, 2008).

  • Versatile Amino Protecting Group : 2-Naphthylmethyl (NAP) is a versatile amino protecting group used for chemo-selective cleavage of protected tertiary amines under mild conditions (Godin, Compain & Martin, 2003).

  • Metabolic Activation of 2-Methylnaphthalene : 2-Naphthalenemethanol participates in the metabolic activation of 2-methylnaphthalene, which is known for its teratogenic, carcinogenic, and cytotoxic properties (Li et al., 2022).

  • Photocaging Agent : It can be used as a photocaging agent under physiological conditions at specific wavelengths without significant damage to the biomolecule (Singh & Khade, 2002).

  • Isolated from Essential Oils : 2-Naphthalenemethanol is isolated from the essential oil of Cymbopogon distans and studied spectroscopically, identified by X-ray diffraction (Mathela et al., 1989).

  • Enantiodifferentiation in Complexes : Chiral discrimination in 2-naphthalenemethanol complexes allows for differentiation between the two forms in a racemic mixture (Al-Rabaa et al., 1995).

Safety And Hazards

2-Naphthalenemethanol can cause skin and eye irritation and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

naphthalen-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7,12H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGWMAAZYZSWMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70166607
Record name 2-Naphthalenemethanol
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Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Naphthalenemethanol

CAS RN

1592-38-7
Record name 2-Naphthalenemethanol
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Record name 2-Naphthalenemethanol
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Record name 2-NAPHTHALENEMETHANOL
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Record name 2-Naphthalenemethanol
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Record name (2-Naphthyl)methanol
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Synthesis routes and methods

Procedure details

2-Acetylnaphthalene is prepared by treating 2-(1-bromoethyl)naphthalene, prepared as described above, with sodium acetate in acetic acid to afford 2-(1-acetoxyethyl)naphthalene which upon base hydrolysis furnishes the 2-(1-hydroxyethyl)naphthalene. The latter is oxidized with an equivalent of chromium trioxide in glacial acetic acid, or 8N sulfuric acid and acetone to furnish 2-acetylnaphthalene. 2-Carboxynaphthalene is prepared from 2-acetylnaphthalene by treating the latter with aqueous sodium hypochlorite. The 2-carboxynaphthalene is treated with diborane in an ether, such as diglyme (diethyleneglycol dimethyl ether), to yield 2-hydroxymethylnaphthalene.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,130
Citations
K Li, Y Zou, Y Wang, M Zhou, J Li, R Tan, S Zhang… - Xenobiotica, 2022 - Taylor & Francis
… 2-MN can be metabolised to 2-naphthalenemethanol (2-NM) by lung microsomes and liver microsomes, and the metabolite can reportedly induce pulmonary toxicity, due to the covalent …
Number of citations: 2 www.tandfonline.com
H Nakamura, A Sano, K Matsuura - Analytical sciences, 1998 - Springer
… , 2-naphthol and 2-naphthalenemethanol were tested using … On the contrary, 2-naphthol and 2-naphthalenemethanol … Finally, 2-naphthalenemethanol was selected because it has …
Number of citations: 118 link.springer.com
AK Singh, PK Khade - Tetrahedron, 2005 - Elsevier
Photocleavable protecting groups are important in synthesis and caging. Among many such groups, 2-nitrobenzyl and related groups have been found useful in many applications. …
Number of citations: 35 www.sciencedirect.com
A Kulikov, S Arumugam, VV Popik - The Journal of organic …, 2008 - ACS Publications
… The initial byproduct of the photoreaction, 2-naphthoquinone-3-methide, reacts rapidly with water (k H 2 O = 144 ± 11 s −1 ) to produce parent 3-hydroxy-2-naphthalenemethanol. The o-…
Number of citations: 56 pubs.acs.org
RW Baker, SO Rea, MV Sargent… - Tetrahedron …, 1994 - Elsevier
… been successfully adapted to the synthesis of 1-(1-isoquinoliyl)-2-naphthalenemethanol … l-Bruo~2naphthalenemethanol Li7 was protected as the tetrahydropyranyl ether (quantitative …
Number of citations: 26 www.sciencedirect.com
MAR Matos, VMF Morais, CCS Sousa, MV Roux… - Molecular …, 2007 - Taylor & Francis
… Within this methodology, the values obtained for the electronic energies, E, thermal corrections to T = 298.15 K, TCE HF/6-31G(d) , for 1- and 2-naphthalenemethanol and all the other …
Number of citations: 5 www.tandfonline.com
CM Tebeau - 1972 - search.proquest.com
University Microfilms Page 1 INFORMATION TO USERS This dissertation was produced from a microfilm copy of the original document. While the most advanced technological means …
Number of citations: 4 search.proquest.com
AK Singh, PK Khade - Tetrahedron letters, 2011 - Elsevier
… Synthesis, photochemistry and photorelease properties of 7-methoxy-3-nitro-2-naphthalenemethanol (MNNM) are described. Photoirradiation (⩾370 nm) of MNNM covalently linked to hippuric …
Number of citations: 14 www.sciencedirect.com
W Smith, L Campanaro - Journal of the American Chemical …, 1952 - ACS Publications
… 3-Hydroxy-2-naphthalenemethanol … 3-Hydroxy-2-naphthalenemethanol A solution of 9 g. (0.24mole) of lithium aluminum hydride in 280 ml. of dry ether was placed in a 1-1., 3-necked …
Number of citations: 2 pubs.acs.org
K Peters, EM Peters, HG Von Schnering… - Zeitschrift für …, 1994 - degruyter.com
The title compound was obtained by reduction of the corresponding lactone-bridged biaryl, by reductive cleavage with LiAlH 4 . It crystallizes from dichloromethane/petroleum ether in …
Number of citations: 2 www.degruyter.com

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